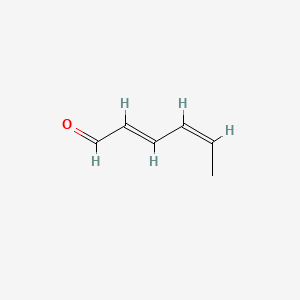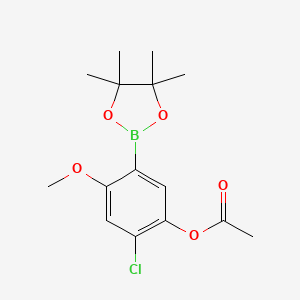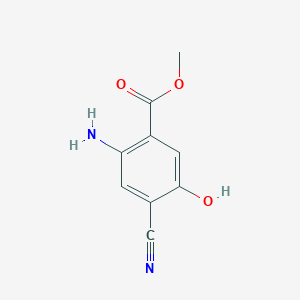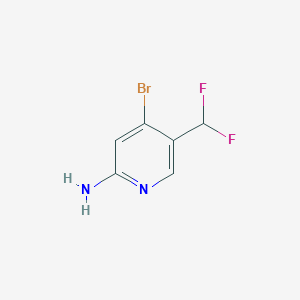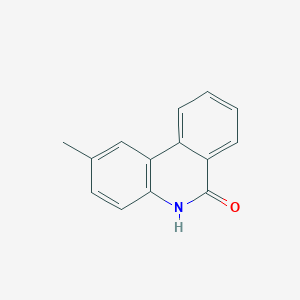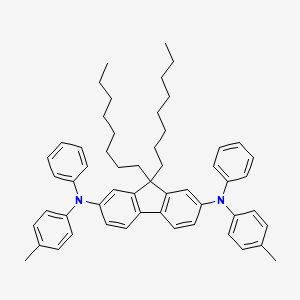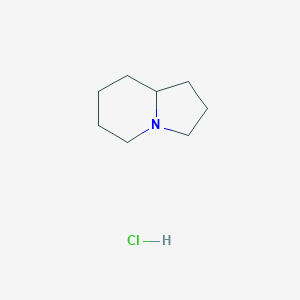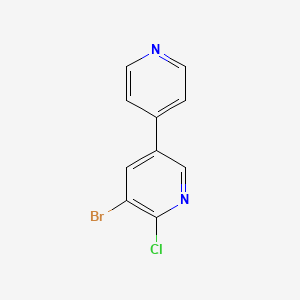
5-Bromo-6-chloro-3,4'-bipyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Bromo-6-chloro-3,4’-bipyridine: is a heterocyclic organic compound with the molecular formula C10H6BrClN2 It is a derivative of bipyridine, which consists of two pyridine rings connected by a single bond
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-6-chloro-3,4’-bipyridine typically involves the coupling of pyridine derivatives. One common method is the Suzuki coupling reaction , which involves the reaction of a bromopyridine with a chloropyridine in the presence of a palladium catalyst and a base . The reaction conditions often include the use of solvents such as toluene or dimethylformamide (DMF) and temperatures ranging from 80°C to 120°C.
Industrial Production Methods
Industrial production of 5-Bromo-6-chloro-3,4’-bipyridine may involve similar coupling reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of automated systems for reagent addition and product isolation can improve efficiency and scalability.
化学反応の分析
Types of Reactions
5-Bromo-6-chloro-3,4’-bipyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives with varying oxidation states.
Coupling Reactions: It can participate in coupling reactions to form larger, more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide (NaOH) for nucleophilic substitution and halogenating agents for electrophilic substitution.
Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various halogenated bipyridines, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound.
科学的研究の応用
5-Bromo-6-chloro-3,4’-bipyridine has several scientific research applications, including:
Chemistry: It is used as a ligand in coordination chemistry to form metal complexes with unique properties.
Biology: The compound can be used in the synthesis of biologically active molecules, such as enzyme inhibitors or receptor agonists.
Industry: The compound is used in the production of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
作用機序
The mechanism of action of 5-Bromo-6-chloro-3,4’-bipyridine depends on its specific application. In coordination chemistry, it acts as a ligand that coordinates with metal ions to form stable complexes. These complexes can exhibit unique electronic, magnetic, and catalytic properties. In biological systems, the compound may interact with specific molecular targets, such as enzymes or receptors, to modulate their activity and produce a desired effect.
類似化合物との比較
Similar Compounds
- 6-Bromo-6’-chloro-3,3’-bipyridine
- 5,5’-Bis(trifluoromethyl)-2,2’-bipyridine
- 6-Bromo-2,2’-bipyridine
Uniqueness
5-Bromo-6-chloro-3,4’-bipyridine is unique due to its specific substitution pattern on the bipyridine scaffold. This unique arrangement of bromine and chlorine atoms can influence the compound’s reactivity, coordination behavior, and overall properties, making it distinct from other bipyridine derivatives .
特性
CAS番号 |
82718-35-2 |
|---|---|
分子式 |
C10H6BrClN2 |
分子量 |
269.52 g/mol |
IUPAC名 |
3-bromo-2-chloro-5-pyridin-4-ylpyridine |
InChI |
InChI=1S/C10H6BrClN2/c11-9-5-8(6-14-10(9)12)7-1-3-13-4-2-7/h1-6H |
InChIキー |
WISXSBMINIQMOM-UHFFFAOYSA-N |
正規SMILES |
C1=CN=CC=C1C2=CC(=C(N=C2)Cl)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




